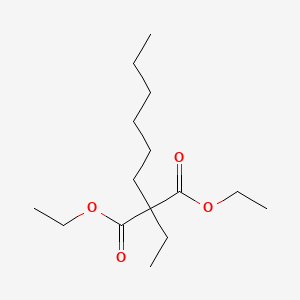

Diethyl ethyl(hexyl)propanedioate

Description

Diethyl ethyl(hexyl)propanedioate is a substituted malonate ester with the molecular formula C₁₃H₂₄O₄ (inferred from structural analysis). Its IUPAC name, ethyl-(1-ethyl-propyl)-malonic acid diethyl ester, indicates a propanedioate backbone (malonic acid) with two ethyl ester groups and branched alkyl substituents (ethyl and 1-ethylpropyl) at the central carbon . This structural complexity distinguishes it from simpler diesters like diethyl malonate (C₇H₁₂O₄), which lacks alkyl substituents on the central carbon .

Properties

CAS No. |

25234-24-6 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

diethyl 2-ethyl-2-hexylpropanedioate |

InChI |

InChI=1S/C15H28O4/c1-5-9-10-11-12-15(6-2,13(16)18-7-3)14(17)19-8-4/h5-12H2,1-4H3 |

InChI Key |

NESROWJMOIQZIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethylhexyl malonate can be synthesized through the alkylation of diethyl malonate with 2-ethylhexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, with the temperature maintained between 80-85°C for 2-2.5 hours . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, diethyl ethylhexyl malonate is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors, and the product is purified using advanced separation techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethylhexyl malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.

Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.

Decarboxylation: Heating the compound in the presence of an acid catalyst facilitates decarboxylation.

Major Products

Alkylation: Alpha-substituted malonic esters.

Hydrolysis: Carboxylic acids.

Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Applications in Organic Synthesis

Diethyl ethyl(hexyl)propanedioate serves as a valuable intermediate in organic synthesis. Its ability to undergo various reactions makes it suitable for producing a wide range of compounds:

- Malonic Ester Synthesis: The compound can be utilized in the malonic ester synthesis, where it acts as a precursor for generating substituted acetic acids through alkylation reactions. This process is crucial for synthesizing pharmaceuticals and agrochemicals.

- Claisen Condensation: It participates in Claisen condensation reactions, allowing for the formation of β-keto esters, which are essential in synthetic organic chemistry.

Flavoring and Fragrance Applications

Due to its fruity odor, this compound is employed in the flavoring and fragrance industries:

- Flavoring Agent: Its pleasant aroma makes it an attractive candidate for use as a flavoring agent in food products.

- Fragrance Component: The compound is also incorporated into perfumes and scented products, enhancing their olfactory appeal.

Potential Use as Light Stabilizers

Recent studies suggest that this compound may have applications as a light stabilizer for synthetic polymers:

- Polymer Stabilization: The compound's structural properties allow it to function effectively as a light stabilizer, protecting polymers from photodegradation. This application is particularly relevant in the production of plastics used in outdoor environments.

Mechanism of Action

The mechanism of action of diethyl ethylhexyl malonate involves the formation of enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo various reactions, such as alkylation and condensation, to form new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the active methylene group flanked by two carbonyl groups, which makes the alpha hydrogens highly acidic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Diethyl malonate (Diethyl propanedioate) : Lacks substituents on the central carbon, making it less sterically hindered .

- Dibutyl propanedioate : Features butyl ester groups instead of ethyl, increasing lipophilicity .

- Diethyl maleate : An unsaturated diester with a double bond, enhancing reactivity in polymerization .

The ethyl and hexyl substituents in Diethyl ethyl(hexyl)propanedioate likely confer greater hydrophobicity and thermal stability compared to unsubstituted analogs.

Physical Properties

Table 1 compares physical properties of this compound with similar esters.

*Estimated values based on structural analogs (e.g., diethyl maleate, diethyl succinate) .

Functional Performance

- Nematicidal Activity: Esters like diethyl butanedioate and dibutyl propanedioate exhibit weak nematicidal effects (37–57% mortality at 72 hours) .

- Industrial Applications: Diethyl malonate is a key precursor in pharmaceuticals and agrochemicals due to its reactivity in Knoevenagel condensations . In contrast, the steric hindrance of this compound may limit its use in similar reactions but enhance stability as a plasticizer or solvent .

Biological Activity

Diethyl ethyl(hexyl)propanedioate, a compound with the chemical formula CHO and CID 240549, is an ester derivative that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure that includes two ethyl groups and a hexyl group attached to a propanedioate backbone. This configuration may influence its solubility, permeability, and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Some studies suggest that similar compounds in the ester class exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms.

- Enzyme Interaction : The compound may interact with various metabolic enzymes, potentially affecting lipid metabolism and detoxification pathways.

- Hormonal Effects : There is evidence that related compounds can influence hormonal pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which regulate fatty acid metabolism.

1. Enzyme Activity Modulation

Research indicates that diethyl esters can modulate the activity of enzymes involved in drug metabolism. For instance, studies on phthalate plasticizers have shown that similar compounds can activate PPAR subtypes, leading to alterations in lipid metabolism and enzyme expression profiles . This modulation is crucial for understanding how this compound may affect metabolic processes in vivo.

2. Toxicological Evaluations

Toxicological assessments of related compounds have highlighted potential risks associated with exposure to ester derivatives. For example, di(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, has been shown to induce oxidative stress and disrupt endocrine function in various organisms . These findings underscore the importance of evaluating the safety profile of this compound through comprehensive toxicological studies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:

- Oxidative Stress Response : Similar esters have been observed to induce oxidative stress responses in cellular models, potentially leading to increased antioxidant enzyme activity or cellular apoptosis .

- Metabolic Pathway Alteration : By interacting with PPARs, the compound may influence lipid metabolism and energy homeostasis, which could have implications for metabolic disorders .

Data Tables

The following table summarizes key findings from studies related to the biological activity of this compound and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.